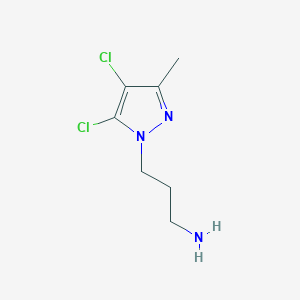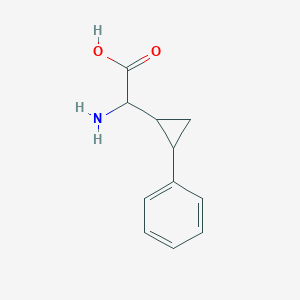![molecular formula C23H27N3O2 B2382170 Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705469-00-6](/img/structure/B2382170.png)
Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound known for its intricate structure and potential applications in various fields. Its structure includes a bicyclo[2.2.1]heptane core, often associated with norbornene, and other functional groups that provide unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of the bicyclo[2.2.1]hept-5-ene core. This core can be synthesized through Diels-Alder reactions using cyclopentadiene and ethylene as starting materials. The oxadiazole and piperidine groups are introduced through subsequent steps involving condensation and cyclization reactions, followed by selective functional group modifications.
Industrial Production Methods: Industrial-scale synthesis of this compound may involve optimized Diels-Alder reactions followed by efficient catalytic processes to introduce the oxadiazole and piperidine moieties. These processes ensure high yields and purity, essential for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions often target the double bond in the bicycloheptane core, while reduction reactions may focus on the oxadiazole ring or piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are common reagents used.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products Formed: Major products include derivatives with modified double bonds or substituted functional groups, such as brominated or chlorinated bicycloheptane.
Scientific Research Applications
Chemistry: The compound's unique structure makes it a valuable scaffold in organic synthesis for designing novel molecules with potential biological activity.
Biology: In biological research, it may serve as a molecular probe or a precursor for bioactive molecules, aiding in the study of biological pathways and mechanisms.
Medicine: Potential medical applications include the development of new therapeutic agents, particularly due to its ability to interact with specific molecular targets in the body.
Industry: Industrial applications may involve its use as an intermediate in the synthesis of more complex organic compounds, including polymers and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets through various pathways. Its bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, altering their activity. The oxadiazole and piperidine groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Compared to other bicyclic compounds, Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is unique due to the presence of both oxadiazole and piperidine moieties. Similar compounds may include:
Bicyclo[2.2.1]heptane derivatives without the oxadiazole group.
Compounds with different bicyclic cores but similar functional groups, such as Bicyclo[2.2.2]octane derivatives.
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-15-5-2-3-7-19(15)22-24-21(28-25-22)13-17-6-4-10-26(14-17)23(27)20-12-16-8-9-18(20)11-16/h2-3,5,7-9,16-18,20H,4,6,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNNQHQKCPKIRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4CC5CC4C=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2382090.png)
![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)trifluoromethanesulfonamide](/img/structure/B2382095.png)



![N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2382099.png)

![Lithium 5-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2382101.png)
![4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2382102.png)

![5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382105.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide](/img/structure/B2382107.png)

